molecular formula C16H14N4O3 B2421343 Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate CAS No. 1111053-45-2

Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate

Cat. No. B2421343
CAS RN: 1111053-45-2
M. Wt: 310.313
InChI Key: VUWVFNVEAGJILT-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . Some recent synthetic approaches involve the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring structure .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse and depend on the specific substituents present on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific substituents present on the triazole ring .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Innovative Synthesis Approaches : A study presented a convenient synthesis method for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the chemical reactions involved in creating various substituted derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in specific conditions (Mohamed, 2021).
  • Development of Pyrazolo[1,5-a]pyrimidine Derivatives : Another research introduced a novel additive for the eco-friendly preparation of Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the additive's advantages, including reduced toxicity and high recyclability, suggesting its utility in organic synthesis (Khaligh et al., 2020).

Potential Biological Activities

  • Antimicrobial Properties : Research on the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines revealed their antimicrobial activity, showcasing the potential of Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Advanced Synthesis and Characterization

  • Molecular Docking Studies : A detailed study on Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate involved spectral, DFT/B3LYP, and molecular docking analyses, indicating its potential as a cancer treatment inhibitor due to its ability to bind to protein active sites, highlighting the compound's significance in medical chemistry research (Sert et al., 2020).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole-containing compounds can vary widely depending on the specific compound. Some 1,2,4-triazole compounds are used in pharmaceutical applications and have been thoroughly evaluated for safety .

Future Directions

The future directions in the field of 1,2,4-triazole research involve the development of new synthetic methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWVFNVEAGJILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate

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